molecular formula C8H9BO5 B8678029 (7-Methoxybenzo[d][1,3]dioxol-5-yl)boronic acid

(7-Methoxybenzo[d][1,3]dioxol-5-yl)boronic acid

Cat. No.: B8678029
M. Wt: 195.97 g/mol
InChI Key: FNYVGOCHXURZQH-UHFFFAOYSA-N
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Description

(7-Methoxybenzo[d][1,3]dioxol-5-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a methoxy-substituted benzodioxole ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxybenzo[d][1,3]dioxol-5-yl)boronic acid typically involves the reaction of 4-methoxy-1,3-benzodioxole with a boron-containing reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0).

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch sizes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and cost-effectiveness .

Mechanism of Action

The mechanism of action of (7-Methoxybenzo[d][1,3]dioxol-5-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Methoxybenzo[d][1,3]dioxol-5-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the methoxy group and the benzodioxole ring can enhance its stability and reactivity compared to simpler boronic acids .

Properties

Molecular Formula

C8H9BO5

Molecular Weight

195.97 g/mol

IUPAC Name

(7-methoxy-1,3-benzodioxol-5-yl)boronic acid

InChI

InChI=1S/C8H9BO5/c1-12-6-2-5(9(10)11)3-7-8(6)14-4-13-7/h2-3,10-11H,4H2,1H3

InChI Key

FNYVGOCHXURZQH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C(=C1)OC)OCO2)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To tetrahydrofuran (40 mL) was added magnesium turnings (2.33 g, 95.8 mmol), 1-bromo-3,4-methylenedioxy-5-methoxybenzene (21.7 g, 93.9 mmol) and a catalytic amount of iodine. Following vigorous reaction, the metal was consumed, and the solution was added to a solution of trimethylborate (38 mL, 334 mmol) in tetrahydrofuran (100 mL) at −78° C. over 45 minutes. The mixture was stirred at −78° C. for an additional 2 hours, then at 25° C. overnight. To the mixture was added 1N HCl (200 mL) followed by stirring at 25° C. for 3 days. The solvent was removed in vacuo, and the suspension was extracted with ethyl ether. The ether phase was washed with brine, and the product was extracted into 0.5N NaOH. The NaOH solution was washed with ethyl ether and acidified to pH 1 with 2N HCl. The acidified aqueous phase was extracted with ethyl ether, washed with brine, dried over anhydrous magnesium sulfate, filtered, and evaporated to a brown solid, 7.43 g, 40% yield. The material was of sufficient purity to be used in subsequent preparations.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
2.33 g
Type
reactant
Reaction Step Four
Quantity
21.7 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four

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